1-Chloro-4-(3,5-difluorophenylthio)butane
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Overview
Description
1-Chloro-4-(3,5-difluorophenylthio)butane is a chemical compound that belongs to the class of organosulfur compounds. It is widely used in various fields, including medical research, environmental research, and industrial applications. This compound is known for its unique properties, making it valuable in diverse scientific and industrial contexts.
Preparation Methods
The synthesis of 1-Chloro-4-(3,5-difluorophenylthio)butane typically involves the reaction of 1-chlorobutane with 3,5-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-4-(3,5-difluorophenylthio)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiols.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(3,5-difluorophenylthio)butane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3,5-difluorophenylthio)butane involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Chloro-4-(3,5-difluorophenylthio)butane can be compared with other organosulfur compounds, such as:
- 1-Chloro-4-(3,5-difluorophenylthio)pentane
- 1-Chloro-4-(3,5-difluorophenylthio)hexane
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
IUPAC Name |
1-(4-chlorobutylsulfanyl)-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2S/c11-3-1-2-4-14-10-6-8(12)5-9(13)7-10/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURRYHMZGLVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)SCCCCCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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